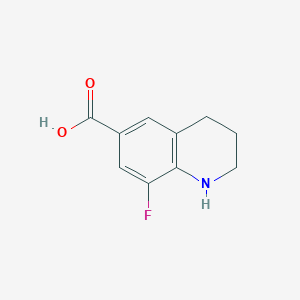

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluorinated tetrahydroquinoline derivative with a carboxylic acid moiety at the 6-position. Its molecular formula is C₁₀H₁₀FNO₂ (hydrochloride salt: C₁₀H₁₁ClFNO₂), and it serves as a versatile building block in medicinal chemistry due to its fused bicyclic structure and fluorine substitution . The fluorine atom at the 8-position enhances metabolic stability and modulates electronic properties, while the tetrahydroquinoline scaffold contributes to conformational rigidity, making it valuable for drug design targeting enzymes or receptors requiring planar recognition .

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H10FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2,(H,13,14) |

InChI Key |

BDBAOPUAIYRRRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)C(=O)O)F)NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring, followed by carboxylation at the 6th position . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of bacterial enzymes, leading to antibacterial effects, or interfere with cellular pathways involved in cancer progression .

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

- 7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid This isomer differs only in the fluorine position (7- vs. 8-fluoro). The shift alters steric and electronic interactions. For example, 7-fluoro derivatives exhibit distinct NMR chemical shifts (e.g., δ ~7.2 ppm for aromatic protons) compared to 8-fluoro analogs, as seen in spectral data . Additionally, the 7-fluoro isomer may display reduced lipophilicity (clogP ~1.2 vs. ~1.5 for the 8-fluoro analog), impacting membrane permeability .

- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid A regioisomer with a fused isoquinoline core instead of quinoline. Its molecular weight (C₁₀H₁₀FNO₂, MW 209.18) is comparable, but the isoquinoline scaffold may confer unique solubility profiles .

Functional Group Modifications

- 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid The introduction of a ketone at the 2-position (MW 191.18) increases hydrogen-bonding capacity, enhancing interactions with polar residues in target proteins. This compound (CAS 70639-77-9) has been studied as a tubulin polymerization inhibitor, with IC₅₀ values ~2.5 µM in cancer cell lines, outperforming non-oxo analogs .

- 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Methylation at the 1-position (MW 191.23) improves metabolic stability by blocking oxidative N-dealkylation. However, steric hindrance from the methyl group may reduce binding to compact active sites, as observed in kinase inhibition assays .

Halogenated Derivatives

- 6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Replacing fluorine with chlorine increases molecular weight (MW 215.64) and lipophilicity (clogP ~2.1), favoring blood-brain barrier penetration. However, chlorine’s larger atomic radius may disrupt fit in sterically sensitive targets .

- 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Dual halogenation (Br at 8-, F at 6-) introduces synergistic electronic effects, but bromine’s propensity for photodegradation limits its utility in light-exposed formulations .

Physicochemical and Pharmacological Data

THQ = Tetrahydroquinoline

Challenges and Commercial Availability

- Cost: High-purity 8-fluoro derivatives (e.g., >99%) are costly ($655/g for analogs ), whereas non-fluorinated variants like 2-oxo-THQ-6-carboxylic acid are more affordable ($7/250mg ).

- Supply : Some analogs, such as 4,4-dimethyl-1,2,3,4-THQ-6-carboxylic acid, are discontinued due to low demand .

Biological Activity

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound belonging to the quinoline family, characterized by a fluorine atom at the 8-position and a carboxylic acid functional group at the 6-position. Its molecular formula is C10H10FNO2, with a molecular weight of approximately 195.19 g/mol. The unique structural features of this compound contribute to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for further development as an antimicrobial agent. The presence of the fluorine atom is believed to enhance its activity compared to non-fluorinated analogs, potentially due to increased lipophilicity, which facilitates better interaction with microbial membranes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has shown promise in modulating inflammatory pathways, which could be beneficial for treating conditions characterized by excessive inflammation. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and mediators .

Neurological Implications

Compounds in the tetrahydroquinoline class have been studied for their potential in treating neurological disorders. The ability of 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to interact with neurotransmitter systems suggests it may have applications in neuropharmacology. This interaction could lead to therapeutic effects in conditions such as depression or anxiety disorders.

Structure-Activity Relationship (SAR)

The biological activity of 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be influenced by its structural characteristics. The following table summarizes key structural features and their implications for biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Fluorine at position 8; carboxylic acid at position 6 | Antimicrobial; anti-inflammatory |

| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | Lacks fluorine substitution | Lower antimicrobial activity |

| 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Contains a keto group | Different reactivity; potential for varied biological effects |

| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Isoquinoline structure | Distinct pharmacological profile |

The presence of the fluorine atom enhances lipophilicity and may improve interactions with biological targets compared to similar compounds without fluorination. This feature could lead to distinct pharmacokinetic properties and therapeutic efficacy.

Synthesis and Evaluation

Various synthetic methods have been developed for producing 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. For instance, one study demonstrated a successful synthesis route involving the reaction of substituted tetrahydroquinolines with appropriate reagents under controlled conditions. The resulting compound was evaluated for its biological activities using standard microbiological assays .

In Vitro Studies

In vitro studies have assessed the compound's effectiveness against several microbial strains. For example:

- Staphylococcus aureus : Exhibited significant inhibition at low concentrations.

- Escherichia coli : Showed moderate susceptibility.

These findings suggest that 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid could be developed into a broad-spectrum antimicrobial agent .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Molecular docking studies are being employed to predict binding affinities with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.